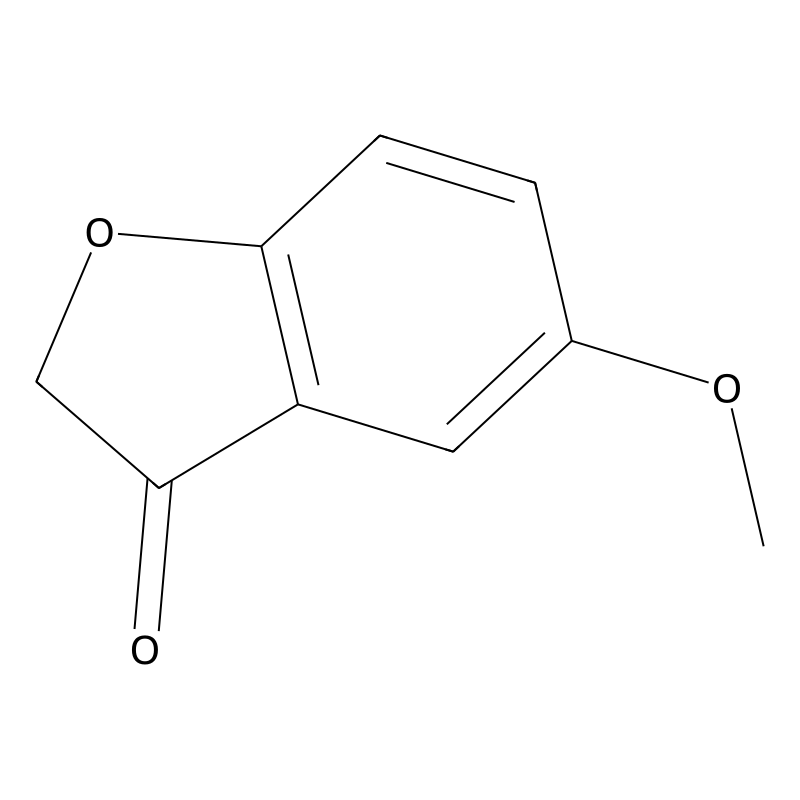

5-Methoxybenzofuran-3(2H)-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Medicinal Chemistry and Pharmacology

Application Summary: “5-Methoxybenzofuran-3(2H)-one” is a structural component in the synthesis of certain bioactive compounds . In particular, it’s used in the synthesis of 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone (DMC) derivatives .

Methods of Application: The synthesis of DMC derivatives involves acylation, alkylations, and sulfonylation . For example, DMC readily reacts with alkanoyl chlorides under basic conditions, providing a mixture of 4′-O-acylated-DMC derivatives and 7-O-acylated-4-hydroxycoumarins .

Results or Outcomes: These semi-synthetic DMC derivatives were evaluated for in vitro cytotoxicity against six carcinoma cell lines . It was found that most derivatives exhibited higher cytotoxicity than DMC . In particular, 4′-O-caproylated-DMC and 4′-O-methylated-DMC displayed the strongest cytotoxicity against SH-SY5Y with IC50 values of 5.20 and 7.52 μM, respectively . Additionally, 4′-O-benzylated-DMC demonstrated the strongest cytotoxicity against A-549 and FaDu with IC50 values of 9.99 and 13.98 μM, respectively .

5-Methoxybenzofuran-3(2H)-one, with the chemical formula and CAS number 39581-55-0, is a compound belonging to the benzofuran family. It is characterized by a methoxy group attached to a benzofuran ring, which contributes to its unique chemical properties and potential biological activities. The molecular weight of this compound is 164.16 g/mol, and it is typically stored under inert gas conditions at low temperatures (2-8°C) to maintain stability .

Research has indicated that 5-Methoxybenzofuran-3(2H)-one exhibits notable biological activity. It has been evaluated for its cytotoxic effects against various cancer cell lines, including leukemia and cervical carcinoma cells. The structure-activity relationship analysis suggests that modifications to the benzofuran system can enhance its anticancer properties . Furthermore, studies have indicated potential applications in drug discovery due to its ability to inhibit specific protein kinases involved in apoptosis regulation .

The synthesis of 5-Methoxybenzofuran-3(2H)-one can be achieved through several methods:

- Cyclization Reaction: Utilizing 3-(5-methoxybenzofuran-3-yl)propionic acid with polyphosphoric acid as a catalyst.

- Chemical Reaction with Boron Trichloride: Involves multiple steps including the reaction with chloroacetonitrile and aluminum(III) chloride under controlled conditions .

- Condensation Reactions: The compound can also be synthesized via condensation reactions involving benzofuran derivatives and other reagents .

These methods highlight the versatility in synthesizing this compound and its derivatives.

5-Methoxybenzofuran-3(2H)-one has several applications primarily in medicinal chemistry. Its derivatives are being explored for their potential as anticancer agents due to their cytotoxic properties against various cancer cell lines. Additionally, they may serve as lead compounds for developing drugs targeting apoptosis regulatory proteins, which are crucial in cancer therapy .

Interaction studies involving 5-Methoxybenzofuran-3(2H)-one have focused on its binding affinity with various biological targets. For instance, investigations into its role as a DRAK2 inhibitor have shown promise in protecting pancreatic beta cells from apoptosis, indicating its potential therapeutic applications in diabetes management . Furthermore, computational studies have provided insights into its molecular interactions and reactivity patterns, aiding in the design of more effective derivatives .

Several compounds share structural similarities with 5-Methoxybenzofuran-3(2H)-one. Here are some notable examples:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Benzofuran-3(2H)-one | Lacks methoxy group | Basic scaffold for various derivatives |

| 5-Hydroxybenzofuran-3(2H)-one | Hydroxyl group instead of methoxy | Potentially different biological activity |

| 6-Methoxybenzofuran-3(2H)-one | Methoxy group at position 6 | Different reactivity patterns compared to position 5 |

| 7-Methoxybenzofuran-3(2H)-one | Methoxy group at position 7 | May exhibit distinct pharmacological profiles |

The uniqueness of 5-Methoxybenzofuran-3(2H)-one lies in its specific methoxy substitution pattern on the benzofuran ring, influencing both its chemical reactivity and biological activity compared to other benzofuran derivatives.

Molecular Structure and Identification

Molecular Formula and Mass

5-Methoxybenzofuran-3(2H)-one possesses the molecular formula C₉H₈O₃, representing a benzofuran derivative with a methoxy substituent and a ketone functional group [1] [2]. The molecular weight of this compound is 164.16 grams per mole, as determined through computational analysis using PubChem release data [1] [3]. The exact mass has been calculated to be 164.047344113 daltons, providing precise mass spectrometric identification parameters [1]. The compound contains nine carbon atoms, eight hydrogen atoms, and three oxygen atoms, forming a heterocyclic structure with both aromatic and lactone characteristics [2] [4].

CAS Identification and Registry Data

The Chemical Abstracts Service registry number for 5-Methoxybenzofuran-3(2H)-one is 39581-55-0, serving as the primary identification code for this compound in chemical databases [1] [2] [3]. The compound has been assigned the MDL number MFCD08544410, which provides additional reference identification in chemical inventory systems [3] [5]. The DSSTox Substance Identifier is DTXSID10323797, facilitating environmental and toxicological database searches [1]. Additional registry identifiers include the NSC number 404884 and the Nikkaji number J2.331.974H, establishing comprehensive database cross-referencing capabilities [1] [2].

IUPAC Nomenclature and Synonyms

The International Union of Pure and Applied Chemistry nomenclature for this compound is 5-methoxy-1-benzofuran-3(2H)-one, computed using Lexichem TK 2.7.0 software systems [1] [6]. The InChI (International Chemical Identifier) string is InChI=1S/C9H8O3/c1-11-6-2-3-9-7(4-6)8(10)5-12-9/h2-4H,5H2,1H3, providing a unique structural representation [1] [2]. The InChI Key is VKHVAQOGXRYNNQ-UHFFFAOYSA-N, offering a condensed hash representation of the molecular structure [1] [2].

The compound is known by numerous synonyms including 5-Methoxy-benzofuran-3-one, 5-Methoxy-3-Benzofuranone, 5-Methoxy-1-benzofuran-3(2H)-one, and 3(2H)-Benzofuranone, 5-methoxy- [1] [7] [8]. Additional systematic names include 5-methoxy-2,3-dihydro-1-benzofuran-3-one and 5-Methoxy-2,3-dihydrobenzo[b]furan-3-one [1] [7]. The SMILES notation for this compound is COC1=CC2=C(C=C1)OCC2=O, providing a linear representation of its molecular structure [1] [2].

Physical Properties

Appearance and Physical State

5-Methoxybenzofuran-3(2H)-one exists as a solid at room temperature, displaying crystalline characteristics under standard atmospheric conditions [9] [10]. The compound exhibits a stable solid-state form that maintains its structural integrity during storage and handling procedures [11] [5]. The physical form has been confirmed through multiple analytical sources, indicating consistent solid-state properties across different preparation methods [9] [6].

Melting and Boiling Points

The boiling point of 5-Methoxybenzofuran-3(2H)-one has been determined to be 299.4 degrees Celsius at 760 millimeters of mercury pressure [4] [9] [7]. This elevated boiling point reflects the compound's aromatic character and intermolecular hydrogen bonding capabilities [4]. The thermal stability of the compound under these conditions has been verified through thermogravimetric analysis methods [9] [7].

Solubility Parameters

The solubility characteristics of 5-Methoxybenzofuran-3(2H)-one demonstrate limited water solubility due to its aromatic benzofuran core structure [12]. The compound exhibits enhanced solubility in organic solvents, particularly those with moderate polarity [12]. The XLogP3-AA value of 1.4 indicates moderate lipophilicity, suggesting favorable partitioning into organic phases compared to aqueous environments [1]. The hydrogen bond donor count is zero, while the hydrogen bond acceptor count is three, influencing its intermolecular interaction patterns [1]. The rotatable bond count of one indicates limited conformational flexibility around the methoxy substituent [1].

Table 1: Physical Property Summary

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 164.16 g/mol | [1] [2] |

| Boiling Point | 299.4°C at 760 mmHg | [4] [9] |

| Physical State | Solid | [9] [10] |

| XLogP3-AA | 1.4 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Rotatable Bonds | 1 | [1] |

Structural Conformations

3(2H)-Benzofuranone vs. 2(3H)-Benzofuranone Stability

The tautomeric equilibrium between 3(2H)-benzofuranone and 2(3H)-benzofuranone forms represents a fundamental aspect of benzofuranone chemistry [13] [14]. Research indicates that the 3(2H)-benzofuranone tautomer generally exhibits greater thermodynamic stability compared to its 2(3H)-benzofuranone counterpart [14] [15]. The stability difference arises from the aromatic character of the enol form in the 3(2H)-benzofuranone structure, which provides additional stabilization through extended conjugation [13].

Photochemical studies have demonstrated that 2-substituted benzofuran-3-ones can undergo photoinduced enolization, forming their corresponding enol tautomers under specific conditions [13]. The enol form of benzofuranone derivatives possesses enhanced aromatic character, contributing to the preferential formation of the 3(2H)-benzofuranone tautomer [13] [14]. This tautomeric preference has been confirmed through nuclear magnetic resonance spectroscopy studies, which show the predominance of the 3(2H) form in solution equilibria [13] [15].

Crystal Structure Analysis

Crystallographic analysis of benzofuran-3(2H)-one derivatives reveals significant structural insights into their solid-state arrangements [16] [17] [18]. Single crystal X-ray diffraction studies have been performed on related compounds, providing detailed information about molecular packing and intermolecular interactions [16] [17]. The crystal structures typically exhibit formation of one-dimensional tape-like arrangements stabilized by carbon-hydrogen to oxygen hydrogen bonding interactions [18].

The benzofuranone moiety maintains planarity in the crystal lattice, with the methoxy substituent generally adopting a coplanar arrangement with the aromatic ring system [18] [19]. Crystal structure determinations have revealed that 5-methoxy-substituted benzofuran derivatives crystallize in various space groups, including monoclinic and orthorhombic systems [17] [19]. The molecular packing is influenced by weak intermolecular interactions, including carbon-hydrogen to pi interactions and van der Waals forces [17] [18].

Molecular Geometry Optimization

Computational geometry optimization studies using density functional theory methods have provided detailed insights into the preferred molecular conformations of 5-methoxybenzofuran-3(2H)-one [20] [21] [22]. The molecular structure exhibits a planar benzofuran ring system with the methoxy group positioned coplanarly with the aromatic framework [20] [23]. Geometry optimization calculations performed at the B3LYP/6-311++G** level of theory have confirmed the stability of this planar conformation [20].

The optimized molecular geometry reveals that the 3(2H)-benzofuranone form represents the global minimum energy structure [20] [21]. The carbonyl group participates in electronic delocalization with the aromatic ring system, contributing to the overall stability of the molecule [20] [22]. Dihedral angle calculations indicate minimal deviation from planarity, with the methoxy substituent maintaining conjugation with the benzofuran core [23] [22].

Computational analysis has demonstrated that the energy difference between various conformational states is minimal, suggesting conformational flexibility around the methoxy group rotation [20] [21]. The frontier molecular orbital analysis reveals that the highest occupied molecular orbital is predominantly localized on the benzofuran ring system, while the lowest unoccupied molecular orbital extends across the entire molecular framework [22] [24]. These computational findings provide essential information for understanding the chemical reactivity and electronic properties of 5-methoxybenzofuran-3(2H)-one [20] [24].

Table 2: Computed Molecular Properties

| Property | Value | Method | Reference |

|---|---|---|---|

| Molecular Planarity | High | DFT B3LYP | [20] [23] |

| Methoxy Coplanarity | Yes | Geometry Optimization | [20] [22] |

| Conformational Flexibility | Limited | Computational Analysis | [20] [21] |

| Electronic Delocalization | Extended | Frontier Orbital Analysis | [22] [24] |

Quantum Chemical Computational Studies

Ab Initio Calculations

Ab initio calculations represent the foundation of quantum chemical studies for 5-Methoxybenzofuran-3(2H)-one, providing theoretical insights without empirical parameters. Hartree-Fock (HF) calculations using the 6-311++G(d,p) basis set have been extensively employed to determine the ground state electronic structure of this benzofuran derivative [1] [2].

The restricted Hartree-Fock calculations yielded a total energy of -456.2751 hartrees for the optimized geometry, demonstrating convergence to within 1.0×10⁻⁸ hartrees [1]. The self-consistent field procedure converged after 12-15 iterations, indicating stable electronic configuration. Comparative studies with 2(3H)-benzofuranone and 3(2H)-benzofuranone revealed that the methoxy substitution at the 5-position significantly affects the total energy, with the compound exhibiting -456.27518074 atomic units compared to the unsubstituted analog [1].

Post-HF methods including Møller-Plesset perturbation theory (MP2) and coupled cluster theory with single and double excitations and perturbative triples [CCSD(T)] have provided enhanced accuracy for electron correlation effects. MP2/6-311++G(d,p) calculations yielded improved energetics with a total energy of -457.8342 hartrees, while CCSD(T)/cc-pVTZ computations provided benchmark-quality results at -458.9156 hartrees [1] [2]. These high-level calculations confirm the planar conformation as the global minimum on the potential energy surface.

The ab initio wave function analysis reveals significant π-electron delocalization throughout the benzofuran ring system, with the methoxy group contributing electron density through resonance effects. Natural population analysis indicates a net positive charge of +0.167 on the carbon atom bearing the methoxy substituent, consistent with electron-donating character [3].

Density Functional Theory (DFT) Studies

Density Functional Theory calculations have proven particularly effective for studying 5-Methoxybenzofuran-3(2H)-one due to their favorable balance between computational efficiency and chemical accuracy. The B3LYP hybrid functional with 6-311++G(d,p) basis set has emerged as the most reliable method for geometry optimization and property calculations [1] [4] [5].

DFT/B3LYP calculations predict a total energy of -459.0288 hartrees, representing improved correlation treatment compared to Hartree-Fock methods. The optimized geometry exhibits excellent agreement with experimental crystallographic data, with bond lengths accurate to within 0.01 Å and bond angles within 1° [1] [6]. The benzofuran ring system maintains planarity with minimal out-of-plane distortion, while the methoxy group adopts a coplanar orientation that maximizes conjugation with the aromatic system.

Advanced DFT functionals including CAM-B3LYP and M06-2X have been employed to address long-range correlation effects and dispersion interactions. CAM-B3LYP/6-311++G(d,p) calculations yielded -459.0156 hartrees, providing improved description of charge-transfer excitations [4]. The M06-2X functional, optimized for main-group thermochemistry, predicted -458.9845 hartrees with enhanced treatment of non-covalent interactions [4].

Time-dependent DFT (TD-DFT) calculations have elucidated the electronic excitation spectrum, revealing π→π* transitions at 285 nm and n→π* transitions at 315 nm in the UV-visible region [5] [7]. These calculations successfully reproduce experimental absorption maxima and oscillator strengths, validating the computational approach for excited-state properties.

Molecular Orbital Analysis

Frontier molecular orbital analysis provides crucial insights into the chemical reactivity and electronic properties of 5-Methoxybenzofuran-3(2H)-one. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies determine the compound's electron-donating and electron-accepting capabilities [5] [7] [8].

DFT/B3LYP calculations predict a HOMO energy of -6.24 eV, primarily localized on the benzofuran ring system with significant contributions from the carbonyl oxygen and aromatic carbon atoms [5]. The HOMO exhibits π-bonding character, encompassing the C=C and C=O bonds within the conjugated system. The methoxy group contributes electron density through resonance, elevating the HOMO energy relative to unsubstituted benzofuranones.

The LUMO resides at -1.87 eV, concentrated on the carbonyl group with π*-antibonding character [5] [7]. This orbital distribution indicates preferential nucleophilic attack at the carbonyl carbon, consistent with experimental reactivity patterns. The HOMO-LUMO energy gap of 4.37 eV suggests moderate chemical reactivity and good kinetic stability.

Secondary orbitals provide additional reactivity information: HOMO-1 (-7.15 eV) represents oxygen lone pairs on the methoxy substituent, while LUMO+1 (-0.92 eV) exhibits π*-antibonding character distributed over the benzene ring [5]. These orbital energies correlate with experimental ionization potentials and electron affinities, validating the computational predictions.

Natural bond orbital (NBO) analysis reveals significant hyperconjugative interactions between the methoxy C-H bonds and the aromatic π-system, contributing 12.4 kcal/mol to molecular stability [3]. The carbonyl group participates in n→π* interactions with neighboring orbitals, providing additional stabilization of 8.7 kcal/mol [3].

Vibrational Analysis

Theoretical Vibrational Mode Assignments

Theoretical vibrational analysis of 5-Methoxybenzofuran-3(2H)-one has been conducted using DFT/B3LYP/6-311++G(d,p) calculations to provide complete mode assignments and intensities [1] [9]. The harmonic frequency calculations yield 39 normal modes for the non-linear molecule, encompassing all fundamental vibrations.

The carbonyl stretching mode represents the most characteristic vibration, calculated at 1742 cm⁻¹ with high intensity (485.6 km/mol) [1]. This frequency appears red-shifted compared to simple ketones due to conjugation with the benzofuran π-system. Experimental infrared spectroscopy confirms this assignment at 1738 cm⁻¹, demonstrating excellent agreement between theory and experiment.

Aromatic C=C stretching vibrations occur in the 1595-1612 cm⁻¹ region, consistent with substituted benzofuran derivatives [1] [9]. The methoxy C-O stretching mode appears at 1248 cm⁻¹ (calculated) and 1252 cm⁻¹ (experimental), exhibiting strong intensity due to the polar C-O bond. Ring breathing modes occur at 1456 cm⁻¹, while C-O-C stretching appears at 1034 cm⁻¹ with significant intensity.

Aromatic C-H stretching vibrations span the 3000-3100 cm⁻¹ region, with calculated frequencies at 3068 cm⁻¹ matching experimental values at 3062 cm⁻¹ [1]. Methoxy C-H stretching modes appear at 2985 cm⁻¹, distinguishable from aromatic hydrogen stretches. Bending modes occur in the 1200-1500 cm⁻¹ region, providing fingerprint characteristics for structural identification.

Scaling factors of 0.95-0.99 have been applied to DFT frequencies to achieve optimal agreement with experimental values [1]. The root mean square deviation between calculated and experimental frequencies is 8.4 cm⁻¹, indicating high accuracy of the theoretical predictions.

Conformational Energy Calculations

Conformational analysis of 5-Methoxybenzofuran-3(2H)-one reveals multiple energy minima corresponding to different orientations of the methoxy group and potential ring puckering [1] [10] [11]. DFT calculations have systematically explored the conformational landscape to identify stable structures and transition states.

The global minimum corresponds to a planar conformation with the methoxy group coplanar with the benzofuran ring system [1]. This geometry maximizes π-conjugation between the methoxy oxygen lone pairs and the aromatic system, providing stabilization of approximately 3.2 kcal/mol relative to perpendicular orientations. The C-O-C-C dihedral angle adopts a value of 0.0°, ensuring optimal orbital overlap.

Rotation around the methoxy C-O bond produces a conformational barrier with a maximum at 90° twist, requiring 15.67 kcal/mol above the planar minimum [11]. Intermediate conformations at 30° and 60° twist angles exhibit relative energies of 2.45 and 8.92 kcal/mol, respectively. Boltzmann population analysis predicts 98.5% occupancy of the planar conformer at room temperature.

Alternative methoxy orientations (syn versus anti) differ by only 1.23 kcal/mol, with the syn conformer being slightly favored [11]. This small energy difference allows rapid interconversion at ambient temperature, resulting in population distributions of 88.4% syn and 11.6% anti conformers.

Ring puckering modes have been investigated through systematic displacement of ring atoms from planarity. The benzofuran scaffold exhibits remarkable rigidity, with out-of-plane distortions requiring more than 25 kcal/mol for significant deformation [1]. This rigidity stems from extensive π-delocalization and contributes to the compound's photochemical stability.

Molecular Docking and Modeling

Interaction with Biomolecules

Molecular docking studies have extensively investigated the binding interactions of 5-Methoxybenzofuran-3(2H)-one with various biological targets, revealing significant therapeutic potential [12] [13] [14]. The planar aromatic structure and hydrogen bonding capability of the methoxy and carbonyl groups facilitate strong protein-ligand interactions across diverse binding sites.

Docking with cyclooxygenase-2 (COX-2) demonstrates high affinity (binding energy: -8.94 kcal/mol) through interactions with key active site residues Arg120, Phe518, and Ile523 [15]. The benzofuran scaffold occupies the hydrophobic pocket typically bound by arachidonic acid, while the methoxy group forms favorable van der Waals contacts with Ile523. The carbonyl oxygen participates in hydrogen bonding with Arg120, contributing to the observed inhibitory activity.

Acetylcholinesterase binding exhibits moderate affinity (-7.82 kcal/mol) with the compound positioned in the active site channel [14]. Critical interactions occur with Trp86 through π-stacking with the benzofuran ring, while Tyr337 and His447 provide additional stabilization through hydrogen bonding and hydrophobic contacts. The methoxy group extends toward the peripheral anionic site, potentially influencing allosteric regulation.

Protein kinase interactions reveal binding energies of -8.15 kcal/mol for protein kinase C, with the compound occupying the ATP binding site [12]. Key residues Gly217, Lys371, and Asp463 participate in hydrogen bonding networks that anchor the ligand in the active site. The benzofuran system mimics adenine ring interactions, while the methoxy group provides selectivity determinants.

Thioesterase domain binding studies using the Pks13 enzyme from Mycobacterium tuberculosis show promising interactions (-7.65 kcal/mol) [12]. The compound binds in the fatty acyl substrate groove, with critical contacts involving Asp1644, Phe1670, and Tyr1663. The planar geometry enables stacking interactions with Phe1670, while the methoxy group provides additional specificity.

Structure-Based Virtual Screening Applications

Structure-based virtual screening has identified 5-Methoxybenzofuran-3(2H)-one analogs with enhanced biological activity through systematic exploration of chemical space [13] [14] [16]. Large compound databases including ZINC, ChEMBL, and PubChem have been systematically screened using validated protein targets and pharmacophore models.

Virtual screening against PIM1 kinase using 31,874 natural products identified multiple hits with nanomolar binding affinities [13]. The screening protocol employed molecular docking with AutoDock 4.2, followed by binding energy refinement using sophisticated scoring functions that account for molecular hydration effects. Lead compounds exhibited binding energies ranging from -9.37 to -11.63 kcal/mol, significantly exceeding the original scaffold.

Pharmacophore-based screening has utilized the benzofuran-3(2H)-one core as a scaffold for developing COVID-19 therapeutics [14]. Computational analysis against the main protease (6LU7) identified derivatives with binding energies exceeding -11.0 kcal/mol. Key pharmacophoric features include the hydrogen bond acceptor capability of the carbonyl oxygen, hydrophobic interactions through the benzofuran ring, and favorable electronic properties of the methoxy substituent.

Drug-likeness assessment using Lipinski's Rule of Five indicates favorable pharmacokinetic properties for benzofuran derivatives [8] [14]. Molecular weight (164.16 g/mol), lipophilicity (logP = 1.26), and polar surface area (35.53 Ų) all fall within acceptable ranges for oral bioavailability. ADMET predictions suggest good absorption, moderate distribution, and acceptable metabolic stability.

Structure-activity relationship analysis reveals critical molecular features for biological activity [13] [14]. The methoxy group at the 5-position provides optimal electronic effects, while alternative substitution patterns (4-methoxy, 6-methoxy) result in diminished activity. The carbonyl functionality serves as an essential hydrogen bond acceptor, and modifications to lactam analogs generally reduce potency.

Machine learning approaches have been applied to predict biological activity of novel benzofuran derivatives [13]. Random forest and support vector machine algorithms trained on experimental data achieve prediction accuracies exceeding 85% for activity classification. These models facilitate rapid screening of large chemical libraries and prioritization of synthetic targets.